![molecular formula C16H15N3OS B14239496 4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine CAS No. 303162-41-6](/img/structure/B14239496.png)
4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring is formed by the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst.
Methylation: The resulting thiazole derivative is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Pyridine: The final step involves coupling the methylated thiazole derivative with 2-aminopyridine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in chloroform at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated or alkylated thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . The compound’s thiazole ring plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine is unique due to its specific combination of a thiazole ring and a pyridine moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
303162-41-6 |
|---|---|
Fórmula molecular |
C16H15N3OS |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C16H15N3OS/c1-10-19-15(11-3-5-13(20-2)6-4-11)16(21-10)12-7-8-18-14(17)9-12/h3-9H,1-2H3,(H2,17,18) |
Clave InChI |
VWILTSHILZCPQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(S1)C2=CC(=NC=C2)N)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


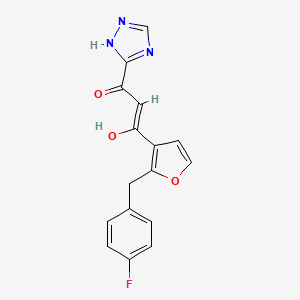
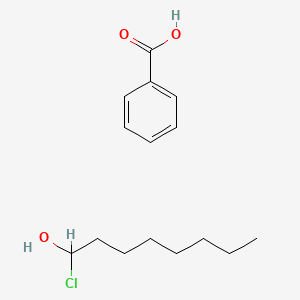
![1-[2-(3,3-Dimethyldiaziridin-1-yl)ethyl]-3,3-dimethyldiaziridine](/img/structure/B14239427.png)
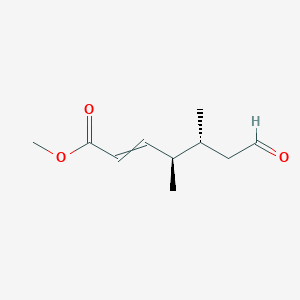
![2,2',2''-Boranetriyltris[5-([1,1'-biphenyl]-4-yl)-3-methylpyridine]](/img/structure/B14239439.png)
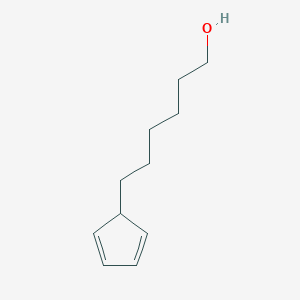
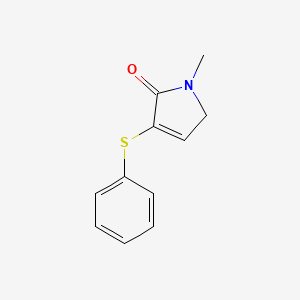
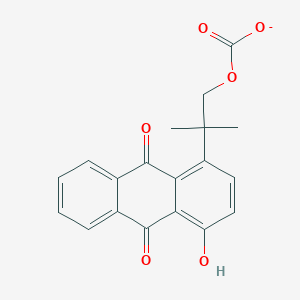
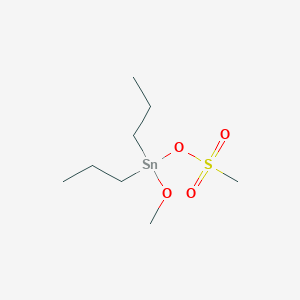

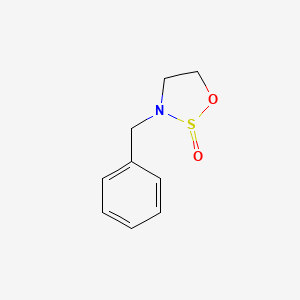

![1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione](/img/structure/B14239482.png)
![1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]-](/img/structure/B14239494.png)
